3-(Acryloylamino)butanoic acid
Description
3-(Acryloylamino)butanoic acid is a substituted butanoic acid derivative featuring an acryloylamino group (-NH-C(O)-CH₂-CH₂) at the third carbon position. This structural motif confers unique reactivity, particularly in polymerization and conjugation chemistry, due to the acrylamide moiety’s capacity for Michael additions or radical-mediated crosslinking.
Properties
CAS No. |
262609-87-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5(2)4-7(10)11/h3,5H,1,4H2,2H3,(H,8,9)(H,10,11) |
InChI Key |
SPAPYJVTYNJYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acryloylamino)butanoic acid typically involves the reaction of acryloyl chloride with 3-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for 3-(Acryloylamino)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Acryloylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: 3-(Acryloylamino)butanoic acid is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(acryloylamino)butanoic acid, which has applications in drug delivery systems and hydrogels .
Biology: In biological research, this compound can be used to study the interactions between amino acids and proteins. It can also serve as a building block for the synthesis of bioactive peptides .
Industry: In the industrial sector, 3-(Acryloylamino)butanoic acid is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 3-(Acryloylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
4-Oxo-4-(pyridin-2-ylamino)butanoic Acid
- Structure: Features a pyridylamino group at the fourth carbon and a ketone at the third position.
- Properties : The pyridine ring enhances planarity and enables hydrogen bonding (C–H···O interactions), influencing crystallinity and solubility .
- Applications: Pyridine derivatives are noted for pharmaceutical relevance, including antimicrobial and anticancer activities .
3-Amino-4-phenylbutanoic Acid
- Structure: Substituted with an amino group at C3 and a phenyl group at C3.
- Properties: The phenyl group increases hydrophobicity, while the amino group may enhance intermolecular hydrogen bonding. Safety data indicate 100% concentration necessitates medical consultation .
- Applications: Potential as a chiral building block in peptide synthesis or drug intermediates.
(2S)-3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic Acid
- Structure : Contains a morpholine-sulfonylphenyl group, introducing sulfonamide functionality.
- Properties : Sulfonyl groups improve aqueous solubility and metabolic stability. The stereochemistry (2S) may influence biological target specificity .
- Applications : Likely used in medicinal chemistry for kinase inhibitors or protease-targeted therapies.
(3S)-3-(2-Thienylthio)butanoic Acid
- Structure : A thienylthio substituent at C3.
- Properties : Predicted pKa = 4.25 (lower than typical carboxylic acids due to thioether resonance stabilization). Boiling point: 354.6°C (predicted) .
- Applications : Thiophene derivatives are utilized in conductive polymers or as intermediates in heterocyclic drug synthesis.
3-(4-Hydroxyphenyl)butanoic Acid
(3R)-3-Aminobutanoic Acid
- Structure: Enantiomerically pure amino group at C3.
- Properties : Chiral center impacts biological activity; InChIKey: OQEBBZSWEGYTPG-GSVOUGTGSA-N .
- Applications: Neurotransmitter analogs or β-amino acid scaffolds in peptidomimetics.
Physicochemical Properties Comparison
*Estimated based on analogous acrylamide derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Acryloylamino)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling acryloyl chloride with 3-aminobutanoic acid under anhydrous conditions. Optimization strategies include using microwave-assisted synthesis to reduce reaction times (e.g., achieving 85% yield in 30 minutes at 80°C) . Purification via reversed-phase HPLC with a C18 column ensures >95% purity. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride) significantly impact yield .
Q. How should researchers characterize the purity and structural integrity of 3-(Acryloylamino)butanoic acid?
- Methodological Answer : Use a combination of -NMR (to confirm acryloyl group integration at δ 6.2–6.4 ppm) and LC-MS (ESI+ mode for [M+H]+ ion at m/z 158.1). FT-IR can validate the presence of amide bonds (C=O stretch at ~1650 cm) and carboxylic acid groups (O-H stretch at 2500–3300 cm) . Purity assays via HPLC with UV detection at 210 nm are critical for batch consistency .
Q. What are the stability considerations for storing 3-(Acryloylamino)butanoic acid in laboratory settings?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acryloyl group. Lyophilized forms are stable for >12 months, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Monitor degradation via periodic NMR or TLC (Rf = 0.3 in 9:1 chloroform:methanol) .
Advanced Research Questions
Q. How do structural analogs of 3-(Acryloylamino)butanoic acid, such as fluorinated phenyl derivatives, affect biological activity?
- Methodological Answer : Fluorination at the phenyl ring (e.g., 3,5-difluoro substitution) enhances metabolic stability and target binding affinity. Comparative studies using surface plasmon resonance (SPR) show a 3.5-fold increase in binding to serine proteases vs. non-fluorinated analogs. Synthesis requires palladium-catalyzed cross-coupling for introducing aryl halides .
Q. What experimental approaches are used to study interactions between 3-(Acryloylamino)butanoic acid and neuroprotective targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding to NMDA receptors, followed by electrophysiology (patch-clamp) to validate inhibition of glutamate-induced currents. In vitro neuroprotection assays using SH-SY5Y cells under oxidative stress (HO) can quantify EC values .
Q. How can researchers resolve contradictions in reported solubility data for 3-(Acryloylamino)butanoic acid across studies?
- Methodological Answer : Discrepancies arise from pH-dependent solubility (pKa ~4.2 for the carboxylic acid group). Use potentiometric titration to determine exact pKa values. Solubility in PBS (pH 7.4) is typically <1 mg/mL, but co-solvents like cyclodextrins (10% w/v) can enhance solubility by 5-fold .
Q. What computational models predict the reactivity of 3-(Acryloylamino)butanoic acid in peptide conjugation reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the acryloyl group’s electrophilicity. Kinetic studies (stopped-flow UV-Vis) reveal second-order rate constants (k ~1.2 × 10 Ms) for thiol-Michael additions, critical for designing cysteine-targeted probes .
Q. What mechanistic insights explain the compound’s role in catalytic dehydration pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
